5-Bromo-4-methylpyridine-2-carboxylic acid
Overview
Description
5-Bromo-4-methylpyridine-2-carboxylic acid is a chemical compound with the CAS Number: 886365-02-2. It has a molecular weight of 216.03 and its IUPAC name is 5-bromo-4-methyl-2-pyridinecarboxylic acid .
Synthesis Analysis
The synthesis of 5-Bromo-4-methylpyridine-2-carboxylic acid could potentially involve the Suzuki–Miyaura coupling, which is a widely applied transition metal catalysed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant conditions, and it uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Molecular Structure Analysis
The molecular structure of 5-Bromo-4-methylpyridine-2-carboxylic acid can be represented by the linear formula C7H6BrNO2 . The InChI code for this compound is 1S/C7H6BrNO2/c1-4-2-6 (7 (10)11)9-3-5 (4)8/h2-3H,1H3, (H,10,11) .
Chemical Reactions Analysis
The bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones . N-bromosuccinimide (NBS) is used as a brominating reagent for bromination of the methyl group on the pyridine ring .
Physical And Chemical Properties Analysis
5-Bromo-4-methylpyridine-2-carboxylic acid is a solid at room temperature .
Scientific Research Applications
1. Bromination of 5-Methylpyridine-2,3-dicarboxylic Acid Dimethyl Ester
- Application Summary: This compound is used in the synthesis of 5-bromomethylpyridine-2,3-dicarboxylic acid methyl ester (CMPE) via a bromination reaction .
- Methods of Application: The raw material used is 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE), with N-bromosuccinimide (NBS) as the brominating reagent, and azobisisobutyronitrile (AIBN) as an initiator . An online Raman analysis technique was used for the first time to study the mechanism underlying this synthesis .
- Results: The bromination reaction of MPE was found to be a typical reaction initiated by free radicals. The activation energy of bromination of MPE was 37.02 kJ mol –1, and the apparent reaction heat was 2.23 kJ mol –1 (calculated in the moles of NBS). The adiabatic temperature rise was 6.30°C under thermal runaway .
2. Synthesis of Organic Nitrogen Ligands
Safety And Hazards
properties
IUPAC Name |
5-bromo-4-methylpyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c1-4-2-6(7(10)11)9-3-5(4)8/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSVDYVOLGRLNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672174 | |
Record name | 5-Bromo-4-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methylpyridine-2-carboxylic acid | |
CAS RN |
886365-02-2 | |
Record name | 5-Bromo-4-methylpyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90672174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-4-methylpyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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